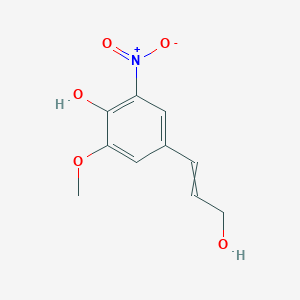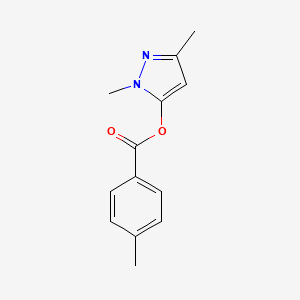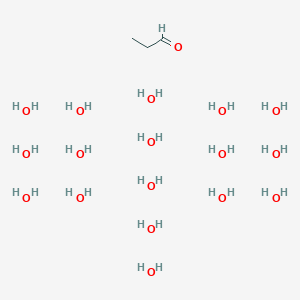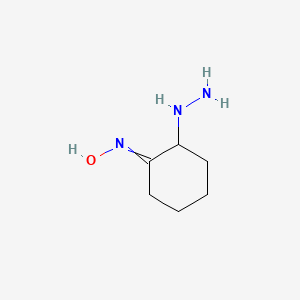![molecular formula C13H23NO B14537749 N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide CAS No. 62280-87-9](/img/structure/B14537749.png)
N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,3,3-trimethylbicyclo[221]heptane-2-carboxamide is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with ethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: Known for its use in organic synthesis and as a precursor to other compounds.
1,3,3-Trimethylbicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one:
Uniqueness
N-Ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for distinct interactions in chemical and biological systems, making it valuable for specialized applications.
Properties
CAS No. |
62280-87-9 |
|---|---|
Molecular Formula |
C13H23NO |
Molecular Weight |
209.33 g/mol |
IUPAC Name |
N-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C13H23NO/c1-5-14-11(15)10-12(2,3)9-6-7-13(10,4)8-9/h9-10H,5-8H2,1-4H3,(H,14,15) |
InChI Key |
AQVJYUAEKMZLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1C(C2CCC1(C2)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methylbenzene-1-sulfonyl)-4-[2-(methylsulfanyl)ethyl]-1,3-oxazolidin-5-one](/img/structure/B14537671.png)

![N,N-Dimethyl-N-[(triethoxysilyl)methyl]dodecan-1-aminium chloride](/img/structure/B14537680.png)






methanone](/img/structure/B14537743.png)




